(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14544566
Molecular Formula: C13H10N2OS2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2OS2 |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3H-1,3-thiazole-2-thione |
| Standard InChI | InChI=1S/C13H10N2OS2/c1-7-9(6-11-12(16)15-13(17)18-11)8-4-2-3-5-10(8)14-7/h2-6,16H,1H3,(H,15,17) |
| Standard InChI Key | WLJWZBSPNFVJBA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)S3)O |
Introduction
(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the class of thiazolidinones, which are widely studied in medicinal chemistry for their diverse pharmacological properties. This specific compound combines an indole moiety with a thiazolidinone core, which is known for its potential biological activities.
Synthesis and Chemical Modifications
The synthesis of (5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. The presence of the exocyclic double bond in the thiazolidinone ring allows for further chemical modifications, such as addition reactions or heterocyclization, which can enhance its pharmacological profile.
Synthesis Approaches
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One-Pot Reactions: These are efficient methods for synthesizing thiazolidinone derivatives by combining reactants in a single step, reducing reaction time and increasing yield.
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Multistage Reactions: These involve sequential steps to introduce specific substituents or modify the core structure, offering more control over the final product.
Pharmacological Profiles
Thiazolidinone derivatives, including those with indole moieties, have been explored for various biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the indole group can enhance these properties by contributing to the compound's ability to interact with biological targets.
Biological Activities
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Antimicrobial Activity: Thiazolidinones have shown potential against a range of microorganisms, which could be enhanced by the indole moiety.
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Anticancer Activity: The ability of thiazolidinones to inhibit cell growth or induce apoptosis makes them candidates for anticancer research.
Research Findings and Challenges
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